Methylbenzethonium chloride
Overview
Description
- Its broad-spectrum antibacterial activity makes it suitable for these applications, effectively targeting bacteria, viruses, and fungi.
- Additionally, it functions as a preservative in cosmetic and pharmaceutical formulations, preventing microbial growth .
Methylbenzethonium chloride: ) serves as a preservative and disinfectant in various personal care and healthcare products.
Mechanism of Action
Methylbenzethonium chloride is a quaternary ammonium compound commonly used as a preservative and disinfectant in a variety of personal care and healthcare products . This article will delve into the mechanism of action of this compound, covering its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and the influence of environmental factors on its action.
Target of Action
This compound’s primary targets are a broad spectrum of microorganisms, including bacteria, viruses, and fungi . It is used in various personal care and healthcare products due to its broad-spectrum antibacterial activity .
Mode of Action
This compound interacts with its targets by disrupting their cellular processes. As a quaternary ammonium compound, it has surfactant, antiseptic, and broad-spectrum antimicrobial properties . It is highly effective against pathogens such as methicillin-resistant Staphylococcus aureus, Salmonella, Escherichia coli, Clostridium difficile, hepatitis B virus, hepatitis C virus, herpes simplex virus (HSV), human immunodeficiency virus (HIV), respiratory syncytial virus (RSV), and norovirus .
Biochemical Pathways
Its broad-spectrum antimicrobial activity suggests that it likely interferes with multiple biochemical pathways essential for the survival and replication of microorganisms .
Result of Action
The result of this compound’s action is the inhibition of microbial growth. By disrupting the cellular processes of microorganisms, it prevents their proliferation, thereby serving as an effective preservative and disinfectant .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, its antimicrobial activity may be affected by the presence of organic matter, pH, temperature, and the specific strains of microorganisms present . .
Biochemical Analysis
Biochemical Properties
Methylbenzethonium chloride exhibits broad-spectrum antibacterial activity, making it a valuable component in many healthcare products . It interacts with various biomolecules, primarily bacterial cell membranes, leading to their disruption and the subsequent death of the bacteria
Cellular Effects
This compound’s primary cellular effect is its bactericidal activity. It alters the permeability of bacterial cell membranes, leading to leakage of cellular contents and cell death . Its effects on eukaryotic cells are less well understood, but it has been used in studies to induce cell death in specific cell types .
Molecular Mechanism
The molecular mechanism of action of this compound involves disruption of cell membrane integrity. It is believed to dissociate lipid bilayers in the bacterial cell membrane, causing leakage of cellular contents and eventual cell death .
Temporal Effects in Laboratory Settings
It is known to be a stable compound and its antibacterial effects are immediate and long-lasting .
Preparation Methods
Synthetic Routes: Methylbenzethonium chloride can be synthesized through quaternization reactions involving benzyl chloride and N,N-dimethylethanolamine.
Reaction Conditions: The reaction typically occurs in an organic solvent (such as ethanol or methanol) with the addition of a base (e.g., sodium hydroxide).
Industrial Production: While specific industrial methods are not widely documented, laboratory-scale synthesis provides insights into its preparation.
Chemical Reactions Analysis
Reactivity: Methylbenzethonium chloride undergoes various reactions, including
Common Reagents and Conditions: Benzyl chloride, N,N-dimethylethanolamine, and organic solvents.
Major Products: The primary product is this compound itself.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a catalyst in alkylation reactions.
Medicine: Explored for wound healing, antiseptic formulations, and dermatological treatments.
Industry: Employed in personal care products, disinfectants, and pharmaceuticals.
Comparison with Similar Compounds
Uniqueness: Methylbenzethonium chloride’s unique features include its broad antibacterial spectrum and use as a preservative.
Similar Compounds: While no direct analogs are mentioned, other quaternary ammonium compounds share some properties.
Properties
IUPAC Name |
benzyl-dimethyl-[2-[2-[2-methyl-4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethyl]azanium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44NO2.ClH/c1-23-20-25(28(5,6)22-27(2,3)4)14-15-26(23)31-19-18-30-17-16-29(7,8)21-24-12-10-9-11-13-24;/h9-15,20H,16-19,21-22H2,1-8H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWZLBLDNRUUYQI-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)(C)CC(C)(C)C)OCCOCC[N+](C)(C)CC2=CC=CC=C2.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101912-16-7, 1320-44-1, 25155-18-4 | |
Record name | Quat 20 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101912167 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methylbenzethonium chloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758427 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methylbenzethonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.417 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENZYLDIMETHYL(2-(2-((4-(1,1,3,3-TETRAMETHYLBUTYL)-O-TOLYL)OXY)ETHOXY)ETHYL)AMMONIUM CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NN7590IUQX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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